
The Complex Polycyclic Piperidine Alkaloids: A
Technical Guide to Himandrine and

Himandravine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Himandridine

Cat. No.: B3025988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of himandrine and himandravine, two

structurally complex piperidine alkaloids isolated from the bark of trees of the Galbulimima

genus. These natural products have garnered significant interest in the scientific community

due to their intricate polycyclic scaffolds and potential biological activities. This document

details their chemical structures, spectroscopic data, total synthesis, and known biological

effects, offering a valuable resource for researchers in natural product chemistry, medicinal

chemistry, and drug discovery.

Introduction
Himandrine and himandravine belong to the diverse family of Galbulimima alkaloids, which are

characterized by a piperidine ring embedded within a complex polycyclic framework. These

compounds are of significant interest due to their challenging molecular architectures, which

have spurred the development of innovative synthetic strategies. While the user's initial query

specified "himandridine," our comprehensive search of the chemical literature suggests a

likely reference to the well-documented alkaloids, himandrine and himandravine, isolated from

plant species historically classified under Himantandra, a synonym for Galbulimima.
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The absolute stereochemistry of these intricate molecules has been established through

extensive spectroscopic analysis and confirmed by total synthesis.

Himandrine
Himandrine is a hexacyclic alkaloid featuring a unique spiro-fused piperidine ring system. Its

complex structure has been elucidated through detailed NMR and mass spectrometry studies.

The total synthesis of (-)-himandrine by Movassaghi and colleagues in 2009 unequivocally

confirmed its structure and absolute stereochemistry[1][2][3][4].

Table 1: Spectroscopic Data for Synthetic (-)-Himandrine[3][4]

Data Type Value

¹H NMR (CDCl₃)

Refer to supplementary information of

Movassaghi et al., J. Am. Chem. Soc. 2009,

131, 9648-9650 for detailed spectral data.

¹³C NMR (CDCl₃)

Refer to supplementary information of

Movassaghi et al., J. Am. Chem. Soc. 2009,

131, 9648-9650 for detailed spectral data.

Optical Rotation [α]²²_D = -21 (c 0.12, CHCl₃)

High-Resolution Mass Spectrometry (HRMS)

Refer to supplementary information of

Movassaghi et al., J. Am. Chem. Soc. 2009,

131, 9648-9650 for detailed spectral data.

Himandravine
Himandravine is a tetracyclic piperidine alkaloid that shares a common tricyclic

perhydronaphthofuranone ring system with other Galbulimima alkaloids like himbacine. The

first total synthesis of (+)-himandravine was reported by Chackalamannil and coworkers in

2001, which also confirmed its structure and absolute stereochemistry.

Table 2: Spectroscopic Data for Synthetic (+)-Himandravine
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Data Type Value

¹H NMR (CDCl₃)

Refer to supplementary information of

Chackalamannil et al., Org. Lett. 2001, 3, 1427-

1429 for detailed spectral data.

¹³C NMR (CDCl₃)

Refer to supplementary information of

Chackalamannil et al., Org. Lett. 2001, 3, 1427-

1429 for detailed spectral data.

X-ray Crystallography
The structure of himandravine hydrochloride has

been confirmed by X-ray crystallography.

Total Synthesis
The total syntheses of himandrine and himandravine represent significant achievements in

organic chemistry, showcasing elegant and innovative synthetic strategies to construct their

complex molecular architectures.

Total Synthesis of (-)-Himandrine
The first total synthesis of (-)-himandrine was accomplished by the Movassaghi group[1][2][3]

[4]. Key features of their approach include a diastereoselective Diels-Alder reaction to rapidly

construct the tricyclic ABC-ring system, a formal [3+3] annulation to form the CDE-ring system,

and a biomimetically inspired oxidative spirocyclization in a late stage of the synthesis[1][2][3]

[4].

Enantioselective α-oxidation Suzuki Cross-Coupling
Formation of Vinyl Bromide

Copper-Promoted Coupling
Coupling with 2-Azetidinone

Intramolecular Diels-Alder Reaction
Formation of Tetraene Precursor

[3+3] Annulation
Construction of ABC-Ring System

Biomimetic Oxidative Spirocyclization
Formation of CDE-Ring System

Final Transformations
Formation of Spiro-Fused F-Ring

(-)-Himandrine

Click to download full resolution via product page

Caption: Key stages in the total synthesis of (-)-himandrine.

Suzuki Cross-Coupling: To a solution of the dibromoolefin in THF was added the boronic

acid, followed by an aqueous solution of Tl₂CO₃. The mixture was degassed, and Pd(PPh₃)₄

was added. The reaction was stirred at room temperature until completion.
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Intramolecular Diels-Alder Reaction: The tetraene precursor was dissolved in a suitable

solvent and heated to induce the intramolecular [4+2] cycloaddition, yielding the tricyclic

core.

Biomimetic Oxidative Spirocyclization: The advanced pentacyclic intermediate was treated

with N-chlorosuccinimide (NCS) in acetonitrile to effect the key spirocyclization, forming the

hexacyclic core of himandrine[3].

Total Synthesis of (+)-Himandravine
The first total synthesis of (+)-himandravine was achieved by Chackalamannil and his team. A

key step in their synthesis is a highly diastereoselective intramolecular Diels-Alder reaction of a

tetraene intermediate that contains the entire carbon framework of the natural product.

(S)-2-Methyl-N-Boc-piperidine Epimerization
Formation of cis-aldehyde

Assembly of Tetraene Intermediate Intramolecular Diels-Alder Reaction
Key Cycloaddition

Stereoselective Reductions Final Deprotection (+)-Himandravine

Click to download full resolution via product page

Caption: Synthetic route to (+)-himandravine.

Epimerization of Piperidine Aldehyde: The trans-2-formyl-6-methyl-N-Boc-piperidine was

treated with triethylamine on silica gel to yield the corresponding cis-isomer.

Intramolecular Diels-Alder Reaction: The tetra-ene intermediate was heated in a suitable

solvent to facilitate the key intramolecular cycloaddition, which proceeded with high

diastereoselectivity.

Biological Activity and Mechanism of Action
The biological activities of himandrine and himandravine are not as extensively studied as

some other Galbulimima alkaloids like himbacine. However, preliminary studies have indicated

some interesting pharmacological properties.

Himandrine
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Early pharmacological studies on himandrine revealed that it possesses central nervous

system (CNS) depressant and hypotensive effects. It has been suggested that himandrine may

act by suppressing sympathetic centers in the hypothalamus.
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Caption: Hypothetical mechanism of himandrine's biological effects.

Himandravine
The synthesis of himandravine was primarily motivated by the need for structure-activity

relationship (SAR) studies of himbacine analogs as muscarinic receptor antagonists.

Himbacine is a potent antagonist of muscarinic acetylcholine receptors, and understanding how

structural modifications, such as the stereochemistry of the piperidine moiety found in

himandravine, affect receptor binding and selectivity is crucial for the development of new

therapeutic agents.

Conclusion
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Himandrine and himandravine are remarkable examples of the structural diversity and

complexity found in natural products. Their total syntheses have not only provided access to

these rare molecules for further biological evaluation but have also pushed the boundaries of

modern synthetic organic chemistry. The preliminary pharmacological data for himandrine

suggest potential for further investigation into its effects on the central nervous and

cardiovascular systems. Continued research into these and other Galbulimima alkaloids holds

promise for the discovery of new lead compounds for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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